molecular formula C10H11N3O3S B2534420 Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate CAS No. 1251623-52-5

Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate

Cat. No.: B2534420
CAS No.: 1251623-52-5
M. Wt: 253.28
InChI Key: IJNIZASXAMQOPB-UHFFFAOYSA-N
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Description

Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate is a synthetic organic compound featuring a thiazole core substituted with a cyano group at position 5 and linked via an amino group to a 4-oxobutanoate ester. The 4-oxobutanoate ester moiety contributes to solubility in organic solvents and may serve as a precursor for further functionalization.

Properties

IUPAC Name

ethyl 4-[(5-cyano-1,3-thiazol-2-yl)amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-16-9(15)4-3-8(14)13-10-12-6-7(5-11)17-10/h6H,2-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNIZASXAMQOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate typically involves the reaction of ethyl cyanoacetate with 2-aminothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of ethanol as a solvent and triethylamine as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate (CAS 923198-30-5)

  • Structural Differences: Replaces the 5-cyano group on the thiazole ring with methyl groups at positions 4 and 3.
  • The absence of an electron-withdrawing cyano group may lower electrophilicity, impacting reactivity in synthetic pathways .

Ethyl 4-(1,3-benzothiazol-2-ylthio)-3-oxobutanoate (CAS 157219-75-5)

  • Structural Differences: Substitutes the thiazole ring with a benzothiazole system (fused benzene-thiazole) and replaces the amino linker with a thioether (-S-) group. The oxo group is at position 3 instead of 3.
  • Functional Implications: The benzothiazole moiety introduces extended conjugation, likely enhancing UV absorption properties. The shifted oxo group alters the molecule’s conformational flexibility .

Ethyl 4-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-oxobutanoate

  • Structural Differences: Replaces the thiazole ring with a 1,3,4-thiadiazole system (two nitrogen atoms in the heterocycle) and introduces an amino group at position 4. The oxo group is again at position 5.
  • The amino group at position 5 may improve solubility in acidic conditions, while the thioether linker maintains lower polarity compared to the amino group in the target compound .

Comparative Data Table

Property Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate Ethyl 4-(1,3-benzothiazol-2-ylthio)-3-oxobutanoate Ethyl 4-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-oxobutanoate
Core Heterocycle Thiazole Thiazole Benzothiazole 1,3,4-Thiadiazole
Key Substituents 5-Cyano 4,5-Dimethyl Benzene fusion, thioether 5-Amino, thioether
Linker Group Amino (-NH-) Amino (-NH-) Thioether (-S-) Thioether (-S-)
Oxo Position 4 4 3 3
Electron Effects Electron-withdrawing (cyano) Electron-donating (methyl) Electron-rich (benzene conjugation) Electron-donating (amino)
Inferred Solubility Moderate (polar aprotic solvents) Low (increased lipophilicity) Low (thioether, aromaticity) Moderate (amino group may enhance in acidic media)

Biological Activity

Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name: Ethyl 4-[(5-cyano-1,3-thiazol-2-yl)amino]-4-oxobutanoate
  • Molecular Formula: C10H11N3O3S
  • CAS Number: 1251623-52-5

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cell Growth: Similar thiazole derivatives have shown potent inhibitory activity against various human cancer cell lines, suggesting that this compound may also impede tumor growth by disrupting cellular proliferation pathways.
  • Biochemical Pathway Interference: The compound is believed to affect multiple biochemical pathways, leading to downstream effects that inhibit cell growth and induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds structurally related to this compound possess significant anticancer properties. A study highlighted that thiazole derivatives can inhibit the viability of cancer cells and induce apoptosis via oxidative stress mechanisms .

Antimicrobial and Antiviral Effects

Thiazole derivatives are also recognized for their antimicrobial and antiviral activities. This compound has been studied for its potential to combat various pathogens, although specific data on this compound's efficacy is limited compared to its analogs .

In Vitro Studies

In vitro studies have demonstrated that thiazole derivatives can effectively reduce cell viability in various cancer cell lines. For instance, one study reported a significant decrease in tumor cell viability when treated with related compounds, suggesting a promising avenue for cancer therapy development .

In Vivo Studies

Animal model studies have shown that thiazole derivatives can prolong survival in cancer-bearing mice without inducing significant toxicity in vital organs such as the liver and kidneys. This highlights the therapeutic potential of this compound as a chemotherapeutic agent .

Comparison with Similar Compounds

Compound NameBiological ActivityReference
Ethyl 2-AminothiazoleAnticancer, antimicrobial
Thiazole-4-Carboxylic AcidAntimicrobial, anticancer
Thiazole-2-CarboxamideAnti-inflammatory, antiviral

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